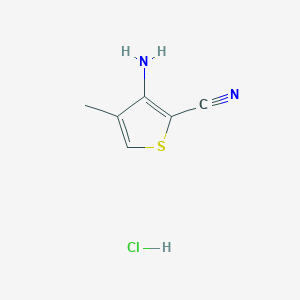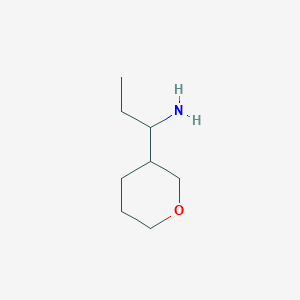![molecular formula C20H20FNO4S B2464561 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 1706303-80-1](/img/structure/B2464561.png)
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a 1,4-thiazepan-4-yl group, and a 3-fluoro-4-methoxyphenyl group . These groups are common in many organic compounds and can contribute to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. For example, the benzo[d][1,3]dioxol-5-yl group consists of a benzene ring fused with a 1,3-dioxole ring . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the benzo[d][1,3]dioxol-5-yl group could potentially make it reactive towards electrophiles . Additionally, the 1,4-thiazepan-4-yl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
UV Radiation Filters and Toxicity Studies
Benzophenones as UV Filters
Benzophenones, with structures related to the benzo[d][1,3]dioxol group, are widely used as UV radiation filters in sunscreens and personal care products. Their usage has raised concerns due to reported estrogenic and antiandrogenic activities, which could impact human health and the environment (Buck Louis et al., 2014). Understanding the toxicological profile and environmental fate of such compounds is crucial for assessing their safety.
Metabolism and Pharmacokinetics
The study of drug metabolism and pharmacokinetics is essential for any compound considered for therapeutic use. For example, the metabolism of benzodiazepines and their physiological effects provides insights into the potential behavior of related compounds in the body. The identification of metabolites and the understanding of a compound’s half-life, bioavailability, and elimination routes are critical for drug development and safety assessment (Moosmann et al., 2013).
Environmental Impact
Detection in Environmental Samples
The identification and quantification of chemicals, including UV filters and their metabolites in environmental samples (e.g., water bodies), are vital for assessing the environmental impact of chemical compounds. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for this purpose (Ye et al., 2005). Research in this area helps understand the persistence and fate of chemicals in the environment and their potential effects on wildlife and human health.
Potential Therapeutic Applications
Anxiolytic Effects of Benzodiazepine Derivatives
Research on benzodiazepine derivatives highlights the potential of structurally complex compounds for developing new therapeutic agents with anxiolytic or other pharmacological activities. Studies focusing on the pharmacodynamics, side effects, and therapeutic indices of these compounds can provide a foundation for the development of new drugs with improved safety and efficacy profiles (Williams et al., 1989).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-24-16-4-3-14(10-15(16)21)20(23)22-7-6-19(27-9-8-22)13-2-5-17-18(11-13)26-12-25-17/h2-5,10-11,19H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYRHHDFKLQASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2464478.png)

![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2464480.png)

![N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464482.png)
![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)


sulfamoyl}thiophene-2-carboxylate](/img/structure/B2464492.png)

![11-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2464495.png)

![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)
![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)
